Phenyl 3,5-dichlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3,5-dichlorophenylcarbamate is a chemical compound known for its applications in various scientific fields, particularly in chromatography. This compound is characterized by the presence of phenyl and 3,5-dichlorophenyl groups attached to a carbamate moiety, making it a versatile molecule in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3,5-dichlorophenylcarbamate can be synthesized through the reaction of phenyl isocyanate with 3,5-dichlorophenol. The reaction typically occurs in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,5-dichlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenyl 3,5-dihydroxyphenylcarbamate .
Scientific Research Applications
Phenyl 3,5-dichlorophenylcarbamate has several applications in scientific research:
Chromatography: It is used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 3,5-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. These interactions are crucial for its effectiveness in chromatography and biological studies .
Comparison with Similar Compounds
Similar Compounds
Cellulose tris(3,5-dimethylphenylcarbamate): Similar in structure but with methyl groups instead of chlorine atoms.
Cellulose tris(3-chloro-5-methylphenylcarbamate): Contains a methyl group and a chlorine atom on the phenyl ring.
Uniqueness
Phenyl 3,5-dichlorophenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a chiral selector in HPLC makes it particularly valuable in analytical chemistry .
Properties
IUPAC Name |
phenyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)18-12-4-2-1-3-5-12/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQIHATCCOMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.